molecular formula C17H15ClO4 B14434421 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 75630-52-3

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14434421
CAS No.: 75630-52-3
M. Wt: 318.7 g/mol
InChI Key: JKCYDIIXYKVMCZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chloro, hydroxy, and methoxy substituents on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Claisen-Schmidt condensation reaction for large-scale synthesis. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it could inhibit specific signaling pathways or enzymes involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds structurally related to chalcones with various biological activities.

    Curcumin: A natural compound with a similar structure and known for its anti-inflammatory and antioxidant properties.

Uniqueness

1-(3-Chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one is unique due to the specific substituents on the phenyl ring, which can influence its reactivity and biological activity. The presence of chloro, hydroxy, and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its potential biological activities.

Properties

75630-52-3

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

1-(3-chloro-6-hydroxy-2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C17H15ClO4/c1-21-14-10-13(20)15(17(22-2)16(14)18)12(19)9-8-11-6-4-3-5-7-11/h3-10,20H,1-2H3

InChI Key

JKCYDIIXYKVMCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)OC)Cl

Origin of Product

United States

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